

Unraveling the Molecular Target of GS-967: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-967, also known as GS-458967, is a potent and selective small molecule inhibitor whose primary molecular target is the late sodium current (INaL). This persistent component of the fast Na+ current, flowing through voltage-gated sodium channels (Nav), plays a crucial role in the pathophysiology of cardiac arrhythmias and certain neurological disorders. Unlike inhibitors that broadly target the peak sodium current, GS-967 exhibits a remarkable selectivity for the late, sustained current, offering a more targeted therapeutic approach with a potentially wider therapeutic window. This technical guide provides an in-depth exploration of the molecular interaction of GS-967 with its target, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Core Molecular Target: The Late Sodium Current (INaL)

The primary molecular target of GS-967 is the late component of the inward sodium current (INaL) in excitable cells, particularly cardiomyocytes and neurons.[1][2][3] Under normal physiological conditions, the INaL is a very small fraction of the peak sodium current (INaP) and contributes to the plateau phase of the action potential.[4][5] However, in pathological states such as long QT syndrome, heart failure, and myocardial ischemia, the INaL can be significantly enhanced, leading to cellular sodium and calcium overload, which in turn can



trigger early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs), the cellular basis for cardiac arrhythmias.[4][6][7] GS-967 selectively inhibits this enhanced late current, thereby mitigating its pathological consequences.

Quantitative Data: Potency and Selectivity of GS-967

The potency of GS-967 in inhibiting the late sodium current has been quantified in various experimental models. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data.

| Parameter | Value | Cell/Tissue Type | Experimental Condition | Reference |
|-------------------------|----------------------|------------------------------|------------------------------------|-----------|
| IC50 for late INa | 0.13 μΜ | Ventricular myocytes | - | [2] |
| IC50 for late INa | 0.21 μΜ | Isolated hearts | - | [2] |
| Apparent IC50 | ~10 nM | Ventricular myocytes | Attenuation of ATX-II effect | [2] |
| IC50 for UDB of INaP | 0.07 μΜ | hiPSC-derived cardiomyocytes | 10 Hz stimulation | [8][9] |
| EC50 for MES seizures | 1.1 ± 0.23 mg/kg | Scn8aD/+ mice | Maximal Electroshock Seizure | [10] |
| EC50 for MES seizures | 0.70 ± 0.22 mg/kg | Wild-type mice | Maximal Electroshock Seizure | [10] |

Table 1: Inhibitory and Effective Concentrations of GS-967

GS-967 demonstrates significant selectivity for the late sodium current over the peak sodium current.



| Compound | IC50 for UDB of INaP (μΜ) | Cell Type | Reference |
|------------|------------------------------|------------------------------|---------------|
| GS-967 | 0.07 | hiPSC-derived cardiomyocytes | [8][9][11] |
| Ranolazine | 7.8 (or 16) | hiPSC-derived cardiomyocytes | [2][8][9][11] |
| Lidocaine | 133.5 (or 17) | hiPSC-derived cardiomyocytes | [2][8][9][11] |
| Lacosamide | 158.5 | hiPSC-derived cardiomyocytes | [8][9] |

Table 2: Comparative Potency for Use-Dependent Block of Peak Sodium Current (INaP)

Mechanism of Action: How GS-967 Inhibits the Late Sodium Current

GS-967's mechanism of action involves a state-dependent block of the voltage-gated sodium channel. It preferentially binds to the channel when it is in the inactivated state. This leads to a stabilization of the inactivated state, thereby reducing the number of channels that can contribute to the late sodium current.[11]

Key features of GS-967's mechanism include:

- Preferential block of INaL: GS-967 has a significantly higher affinity for the channel conformations that conduct the late current compared to the transient peak current.[11]
- Use-dependent block (UDB) of INaP: At higher stimulation frequencies, GS-967 also demonstrates a potent use-dependent block of the peak sodium current. This is attributed to its rapid binding and moderate unbinding kinetics, causing an accumulation of blocked channels during rapid firing.[8][11]
- Modulation of channel gating: GS-967 enhances slow inactivation and slows the recovery from both fast and slow inactivation of the sodium channel.[11]



Experimental Protocols

The characterization of GS-967's interaction with the late sodium current relies heavily on electrophysiological techniques, particularly the patch-clamp method.

Whole-Cell Voltage-Clamp Recording of Late Sodium Current

This protocol is a standard method to measure ionic currents across the membrane of a single cell.

1. Cell Preparation:

- Isolate single ventricular myocytes from animal hearts (e.g., rabbit, canine) or use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[8][12]
- For neuronal studies, acutely dissociate hippocampal pyramidal neurons from mice.[13]
- Maintain cells in an appropriate culture medium and temperature.

2. Solutions:

- External Solution (in mM): e.g., 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. To isolate the sodium current, blockers for other channels (e.g., CsCl for K+ channels, nifedipine for Ca2+ channels) are added.
- Internal (Pipette) Solution (in mM): e.g., 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES, 5 MgATP;
 pH adjusted to 7.2 with CsOH.

3. Electrophysiological Recording:

- Use a patch-clamp amplifier and data acquisition system.
- Pull borosilicate glass pipettes to a resistance of 2-5 M Ω when filled with the internal solution.
- Form a giga-ohm seal between the pipette tip and the cell membrane.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure all sodium channels are in the closed state.
- Apply a depolarizing voltage step (e.g., to -20 mV for 500 ms) to elicit both the peak and late sodium currents.

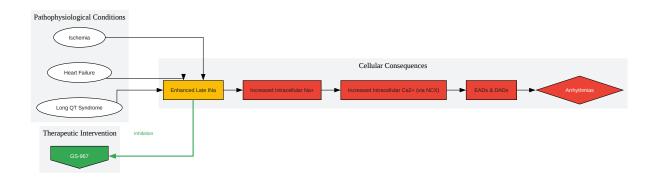


- The late sodium current is measured as the sustained current towards the end of the depolarizing pulse.
- Perfuse the cell with increasing concentrations of GS-967 to determine the dose-dependent inhibition of the late sodium current.

4. Data Analysis:

- Measure the amplitude of the late sodium current before and after drug application.
- Plot the percentage of inhibition against the drug concentration and fit the data with a Hill equation to determine the IC50 value.

Visualizing the Molecular Action of GS-967 Signaling Pathway of Pathological Late INa and GS-967 Intervention

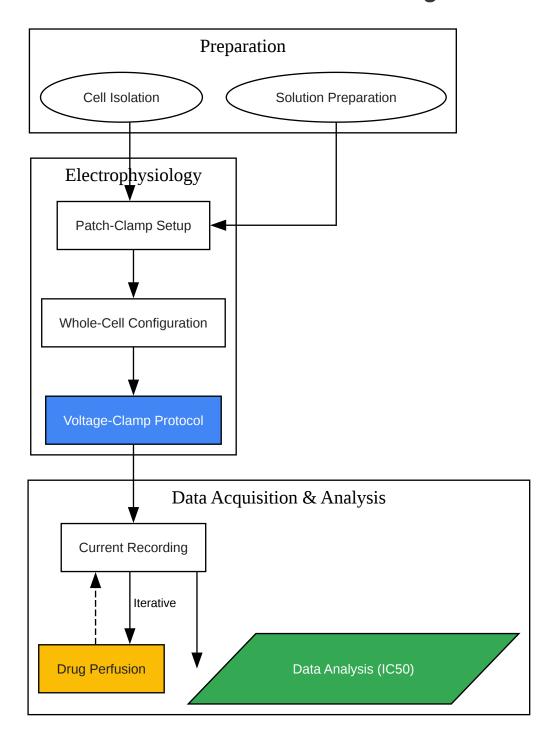


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Caption: Pathological cascade leading to arrhythmias and the inhibitory action of GS-967.



Experimental Workflow for Characterizing GS-967



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Caption: Workflow for electrophysiological characterization of GS-967's effect on late INa.



Conclusion

GS-967 is a highly selective and potent inhibitor of the late sodium current, a validated therapeutic target for a range of cardiac and neurological disorders. Its mechanism of action, centered on the state-dependent block of voltage-gated sodium channels, provides a targeted approach to mitigating the pathological consequences of enhanced INaL. The quantitative data and experimental protocols outlined in this guide provide a comprehensive overview for researchers and drug development professionals working to further understand and leverage the therapeutic potential of GS-967 and similar molecules.

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